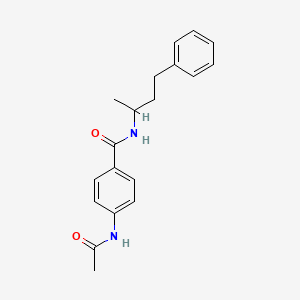methanol](/img/structure/B3982072.png)
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol
Descripción general
Descripción
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a triazole derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol is not fully understood. However, it has been suggested that this compound may exert its biological effects through the modulation of oxidative stress. It has been shown to increase the activity of antioxidant enzymes, as well as to decrease the levels of reactive oxygen species.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory effects, as well as to increase the activity of antioxidant enzymes. In addition, it has been shown to have anticancer effects, inhibiting the growth of cancer cells in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in high purity and high yields. However, there are also limitations to its use. For example, it may have limited solubility in certain solvents, which could affect its bioavailability.
Direcciones Futuras
There are several future directions for research on [5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol. One potential area of investigation is the development of new synthetic methods for this compound that could improve its yield and purity. Another area of research is the investigation of its potential applications in the treatment of various diseases, such as cancer and neurodegenerative disorders. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential targets for its therapeutic use.
Conclusion:
In conclusion, this compound is a compound that has been widely studied for its potential applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer effects. While there are limitations to its use, there are also many potential future directions for research on this compound. With further investigation, this compound may prove to be a valuable tool for scientific research and the development of new therapeutics.
Aplicaciones Científicas De Investigación
[5-(methylthio)-4-phenyl-4H-1,2,4-triazol-3-yl](phenyl)methanol has been studied for its potential applications in scientific research. This compound has been shown to have a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. It has been used in studies investigating the role of oxidative stress in disease, as well as in studies investigating the mechanisms of action of various drugs.
Propiedades
IUPAC Name |
(5-methylsulfanyl-4-phenyl-1,2,4-triazol-3-yl)-phenylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3OS/c1-21-16-18-17-15(14(20)12-8-4-2-5-9-12)19(16)13-10-6-3-7-11-13/h2-11,14,20H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSMBYMKTMBPUDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC=C2)C(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]morpholine](/img/structure/B3981989.png)



![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)

![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)

![3-butoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3982064.png)

![4-[bis(5-hydroxy-3-methyl-1H-pyrazol-4-yl)methyl]phenyl 4-fluorobenzoate](/img/structure/B3982084.png)

